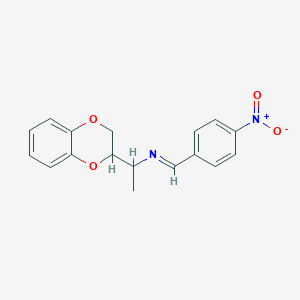![molecular formula C25H23ClN4 B406173 2-[4-(2-クロロフェニル)ピペラジン-1-イル]-6-メチル-4-フェニルキナゾリン CAS No. 312734-05-7](/img/structure/B406173.png)
2-[4-(2-クロロフェニル)ピペラジン-1-イル]-6-メチル-4-フェニルキナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
科学的研究の応用
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses and the regulation of physiological functions in the gut .
Mode of Action
2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions . This blocking action prevents the adverse effects associated with histamine, such as itching, sneezing, runny nose, and watery eyes .
Biochemical Pathways
Upon binding to the histamine H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle in the lungs, which are common symptoms of allergic reactions .
Result of Action
By blocking the action of histamine at the H1 receptor, 2-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline effectively reduces the symptoms of allergies, hay fever, angioedema, and urticaria . This results in relief from itching, sneezing, runny nose, and watery eyes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenylpiperazine with a quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the original compound.
類似化合物との比較
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities with the compound .
Uniqueness
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOATGSDYVVHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]urea](/img/structure/B406093.png)
![4-[4-(2,3-Dimethylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B406094.png)

![(2,6-Dimethylpiperidin-1-yl)[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B406099.png)
![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406101.png)
![2-Chloro-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B406102.png)

![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)

![N-[4-({2-chloro-5-nitrobenzylidene}amino)phenyl]-N-methylacetamide](/img/structure/B406109.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![N-[(5-nitro-2-thienyl)methylene]-1-naphthalenamine](/img/structure/B406112.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
